Cyclic pifithrin-alpha hydrobromide

Description

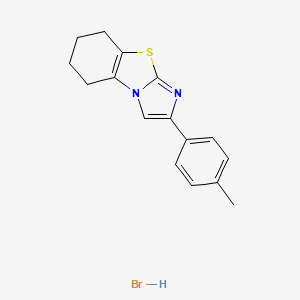

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S.BrH/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13;/h6-10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNCOAOESGSEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010188 | |

| Record name | Cyclic Pifithrin-alpha hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511296-88-1 | |

| Record name | Pifithrin-beta hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0511296881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic Pifithrin-alpha hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFITHRIN-.BETA. HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP003XXT4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of Cyclic Pifithrin-alpha: A Technical Guide for Researchers

Cyclic pifithrin-alpha (hydrobromide), a stable analog of pifithrin-alpha, has emerged as a critical tool in the study of cell death and survival pathways.[1][2] Initially characterized as a potent inhibitor of the tumor suppressor protein p53, its mechanism of action is now understood to be more complex, involving p53-independent pathways and potential interactions with the cellular stress response machinery. This guide provides an in-depth exploration of the molecular mechanisms of Cyclic pifithrin-alpha, offering researchers the foundational knowledge required for its effective application in experimental settings.

Part 1: Core Mechanisms of Action

Inhibition of the p53-Mediated Apoptotic Pathway

The most well-documented function of Cyclic pifithrin-alpha is its ability to inhibit p53-dependent apoptosis and gene transcription.[2] The p53 protein, often termed the "guardian of the genome," plays a central role in initiating apoptosis in response to cellular stressors such as DNA damage. Cyclic pifithrin-alpha intervenes in this pathway, though the precise molecular interactions are still under investigation.

It has been shown to block the transcriptional activity of p53, thereby preventing the expression of pro-apoptotic genes.[3] Interestingly, some studies suggest that pifithrin-alpha's protective effects against DNA damage-induced apoptosis can occur independently of p53 status, pointing to a mechanism that acts downstream of the mitochondria.[4] The compound has been observed to inhibit the apoptosome-mediated activation of caspases-9 and -3 without preventing the initial mitochondrial stress signals, such as the activation of Bax and Bak or the release of cytochrome c.[4]

Furthermore, pifithrin-alpha has been found to attenuate post-translational modifications of p53 without altering the total protein level.[5][6] It does not appear to interfere with the interaction of p53 with Hsp90 or its subsequent translocation to the nucleus, suggesting that its inhibitory action occurs after these events.[7]

Figure 1: Simplified signaling pathway of p53-mediated apoptosis and points of inhibition by Cyclic Pifithrin-alpha.

Modulation of the Heat Shock Protein 70 (Hsp70) Family

Evidence suggests that the broader family of pifithrins may interact with the heat shock protein machinery. The parent compound, pifithrin-alpha, has been shown to suppress heat shock and glucocorticoid receptor signaling.[8] A related compound, pifithrin-µ, is a known inhibitor of the inducible heat shock protein 70 (Hsp70).[9][10][11] While the direct interaction of Cyclic pifithrin-alpha with Hsp70 is less characterized, the structural similarities and the observed effects on related signaling pathways suggest a potential modulatory role.

Hsp70 chaperones are crucial for protein folding and preventing protein aggregation.[12][13] They consist of a nucleotide-binding domain (NBD) and a substrate-binding domain (SBD).[13][14] The binding and hydrolysis of ATP regulate the affinity of the SBD for substrate proteins.[12][14] It is plausible that Cyclic pifithrin-alpha could allosterically modulate the ATPase activity of Hsp70 or interfere with its interaction with co-chaperones, thereby affecting its function.

Impact on Mitochondrial Function

Cyclic pifithrin-alpha also exerts protective effects at the level of the mitochondria. It has been reported to stabilize mitochondrial function and suppress caspase activation in response to excitotoxic insults.[15] This is particularly relevant in the context of p53's ability to translocate to the mitochondria and directly trigger the mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors.[16][17] By potentially interfering with this transcription-independent function of p53, Cyclic pifithrin-alpha can prevent the initiation of the mitochondrial apoptotic cascade.

Furthermore, p53 has been shown to interact with cyclophilin D, a key regulator of the mitochondrial permeability transition pore (mPTP), to induce necrosis.[17] Inhibition of this interaction by Cyclic pifithrin-alpha could be another mechanism by which it preserves mitochondrial integrity.

Part 2: Experimental Validation and Protocols

To aid researchers in validating the mechanisms of Cyclic pifithrin-alpha in their own experimental systems, the following protocols for key assays are provided.

Assessing p53 Inhibition

Protocol 1: Luciferase Reporter Assay for p53 Transcriptional Activity

This assay quantitatively measures the ability of Cyclic pifithrin-alpha to inhibit the transcriptional activation of p53-responsive genes.

-

Cell Culture and Transfection:

-

Plate cells (e.g., A549) in a 24-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing a p53-responsive promoter (e.g., from genes like PUMA, p21, or GADD45A) and a control plasmid (e.g., Renilla luciferase) for normalization.[18]

-

-

Treatment:

-

After 24 hours, treat the cells with varying concentrations of Cyclic pifithrin-alpha hydrobromide.

-

Induce p53 activity with a known stimulus (e.g., doxorubicin or UV radiation).

-

-

Lysis and Luminescence Measurement:

-

After the desired incubation period (e.g., 12-24 hours), lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Compare the normalized luciferase activity in treated cells to that in untreated controls to determine the extent of inhibition.

-

Investigating Protein-Protein Interactions

Protocol 2: Co-Immunoprecipitation (Co-IP) to Probe for Hsp70 Interaction

This protocol is designed to determine if Cyclic pifithrin-alpha influences the interaction of a target protein with Hsp70.

-

Cell Lysis:

-

Pre-clearing (Optional but Recommended):

-

Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.[20]

-

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads by centrifugation and wash them several times with Co-IP buffer to remove non-specifically bound proteins.[22]

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against the prey protein (e.g., anti-Hsp70) and the bait protein to confirm a successful pulldown.

-

Figure 2: A general workflow for a Co-immunoprecipitation experiment to investigate protein-protein interactions.

Measuring Mitochondrial Effects

Protocol 3: Mitochondrial Swelling Assay

This assay assesses the effect of Cyclic pifithrin-alpha on the opening of the mitochondrial permeability transition pore (mPTP).

-

Mitochondria Isolation:

-

Assay Setup:

-

Resuspend the isolated mitochondria in a swelling buffer (e.g., 125 mM sucrose, 65 mM KCl, 10 mM HEPES).[26]

-

Add the mitochondrial suspension to a 96-well plate.

-

-

Treatment and Induction of Swelling:

-

Pre-incubate the mitochondria with Cyclic pifithrin-alpha or a vehicle control.

-

Induce mPTP opening by adding a Ca2+ solution (e.g., 20 mM CaCl2).[23]

-

-

Measurement of Absorbance:

-

Data Analysis:

Part 3: Data Synthesis and Visualization

| Compound | Target | Cell Line | IC50 / EC50 | Reference |

| Cyclic Pifithrin-alpha | p53-mediated apoptosis | Murine thymocytes | EC50 = 2.01 µM | [27] |

| Cyclic Pifithrin-alpha | Cell Growth | IGROV-1 | IC50 = 23 µM | [1] |

| Cyclic Pifithrin-alpha | Cell Growth | A2780 | IC50 = 77 µM | [1] |

| Cyclic Pifithrin-alpha | Cell Growth | HCT116 | IC50 = 103 µM | [1] |

Table 1: Reported inhibitory and effective concentrations of Cyclic Pifithrin-alpha.

Part 4: Concluding Remarks and Future Directions

This compound is a valuable chemical probe for dissecting the intricate pathways of cell death and survival. While its role as a p53 inhibitor is well-established, its potential interactions with the Hsp70 chaperone machinery and its direct effects on mitochondrial function represent exciting avenues for future research. A comprehensive understanding of these multifaceted mechanisms will be crucial for the continued application of this compound in both basic research and drug development. Researchers are encouraged to consider these p53-independent effects when interpreting their experimental results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pifithrin-alpha protects against DNA damage-induced apoptosis downstream of mitochondria independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pifithrin-alpha inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p53 inhibitor pifithrin alpha can suppress heat shock and glucocorticoid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pifithrin-μ, an Inhibitor of Heat-Shock Protein 70, Can Increase the Antitumor Effects of Hyperthermia Against Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. axonmedchem.com [axonmedchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Distribution and solvent-exposure of Hsp70 chaperone binding sites across the E. coli proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the structural and mechanistic aspects of Hsp70 molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformational dynamics of the Hsp70 chaperone throughout key steps of its ATPase cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. p53 opens the mitochondrial permeability transition pore to trigger necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of nonsense-mediated decay rescues p53β/γ isoform expression and activates the p53 pathway in MDM2-overexpressing and select p53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessing Self-interaction of Mammalian Nuclear Proteins by Co-immunoprecipitation [bio-protocol.org]

- 23. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. Determination of Mitochondrial Swelling [bio-protocol.org]

- 26. Mitochondrial swelling assay [bio-protocol.org]

- 27. rndsystems.com [rndsystems.com]

Cyclic Pifithrin-Alpha Hydrobromide: A Technical Guide to Modulating the p53 Pathway

An In-Depth Technical Guide for Researchers

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of cyclic pifithrin-alpha (PFT-α) hydrobromide as a potent inhibitor of the p53 signaling pathway. We will delve into the core mechanics of p53 function, the inhibitory action of cyclic PFT-α, and a validated experimental framework for its application and analysis.

Introduction: The p53 Signaling Network

The tumor suppressor protein p53, often called the "guardian of the genome," is a critical transcription factor that regulates cellular responses to a wide array of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] In response to such stresses, p53 becomes stabilized and activated, orchestrating complex downstream pathways that determine cell fate—primarily through cell cycle arrest, senescence, or programmed cell death (apoptosis).[1][3][4] Given its central role in preventing malignant transformation, the p53 pathway is a focal point of intense research. Small molecule inhibitors that can reversibly modulate p53 activity are invaluable tools for dissecting its functions and exploring therapeutic strategies.

Cyclic pifithrin-alpha hydrobromide is a cell-permeable, reversible inhibitor of p53.[5][6] It is a more stable and less cytotoxic analog of pifithrin-alpha, making it a preferred tool for in-depth cellular studies.[5][6] This guide will provide the foundational knowledge and practical protocols required to effectively utilize this inhibitor in a research setting.

Section 1: The p53 Activation Cascade

Under normal, unstressed conditions, p53 levels are kept low through continuous degradation, primarily mediated by the E3 ubiquitin ligase MDM2, which targets p53 for destruction by the proteasome.[2][7] Upon cellular stress, such as DNA damage, a signaling cascade involving sensor proteins like ATM and ATR is initiated.[1] This leads to a series of post-translational modifications on p53 and MDM2, disrupting their interaction.[1] This disruption stabilizes p53, allowing it to accumulate in the nucleus, form a tetramer, and bind to specific DNA response elements to activate the transcription of target genes.[4][7] Key downstream targets include:

-

CDKN1A (p21): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, providing time for DNA repair.[8]

-

BAX, PUMA, Noxa: Pro-apoptotic proteins from the Bcl-2 family that trigger the intrinsic mitochondrial pathway of apoptosis.[4]

-

Fas, DR5: Death receptors involved in the extrinsic apoptosis pathway.[4]

This intricate network ensures a precise and context-dependent response to cellular damage.

Caption: The core p53 signaling pathway in response to cellular stress.

Section 2: The Inhibitory Mechanism of Cyclic Pifithrin-Alpha

Cyclic PFT-α primarily functions by reversibly blocking the transcriptional activity of p53. This prevents the upregulation of p53-responsive genes like p21 and Bax, thereby inhibiting downstream processes such as apoptosis and cell cycle arrest.[8][9] While the precise molecular interaction is still under investigation, the leading mechanism suggests that PFT-α attenuates the post-translational modifications of p53 that are necessary for its full activation, without affecting the total cellular level of the p53 protein.[10]

Critical Consideration: p53-Independent Effects

A crucial aspect for any researcher to consider is the specificity of the inhibitor. Pifithrin-α has been identified as a potent agonist of the aryl hydrocarbon receptor (AhR).[11][12] This off-target activity can lead to the upregulation of AhR target genes, such as CYP1A1, and potentially confound experimental results.[11] Studies have shown that PFT-α's ability to inhibit p53-mediated gene activation occurs via an AhR-independent manner.[11] Nevertheless, it is imperative to design experiments with appropriate controls to account for these potential p53-independent effects.

Caption: Mechanism of cyclic PFT-α inhibiting p53 transcriptional activity.

Section 3: A Self-Validating Experimental Workflow

To rigorously study the effects of cyclic PFT-α, a multi-step, self-validating workflow is essential. This approach ensures that the observed biological outcome is directly linked to the targeted inhibition of the p53 pathway.

Caption: Validated workflow for assessing cyclic PFT-α efficacy.

Experimental Protocol: p53 Induction with Doxorubicin

Doxorubicin is a DNA intercalating agent that causes double-strand breaks, leading to robust p53 activation.[13]

-

Cell Seeding: Plate cells (e.g., HCT-116, A549 with wild-type p53) in a suitable format (e.g., 6-well plates for Western blot, 96-well plates for viability assays) and allow them to adhere overnight.

-

Treatment: Treat cells with a pre-determined concentration of Doxorubicin (e.g., 0.2-1 µM) for a specified time (e.g., 12-24 hours) to induce p53.

-

Causality: This step is critical to activate the specific pathway you intend to inhibit. Without a p53-activating stressor, the effects of a p53 inhibitor cannot be meaningfully assessed.

Experimental Protocol: Western Blot for p53 Pathway Inhibition

This protocol validates that cyclic PFT-α is inhibiting the transcriptional function of p53 by assessing a key downstream target, p21.[14][15]

-

Experimental Groups:

-

Vehicle Control (e.g., DMSO)

-

Doxorubicin only

-

Doxorubicin + Cyclic PFT-α (pre-treatment for 1-2 hours before adding Doxorubicin is common)

-

Cyclic PFT-α only

-

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay to ensure equal loading.[14]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[15]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands with an imaging system.[14]

-

Trustworthiness: A successful experiment will show that Doxorubicin increases both p53 and p21 levels. In the Doxorubicin + Cyclic PFT-α group, p53 levels should remain elevated, but the p21 signal should be significantly reduced, confirming the inhibition of p53's transcriptional activity.

Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis, to measure the functional outcome of p53 inhibition.[17][18]

-

Plate Setup: Seed cells in a white-walled 96-well plate suitable for luminescence readings.[18]

-

Treatment: Treat cells as described in the Western Blot experimental groups. Include a "blank" well with medium only and a "negative control" with untreated cells.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature.[18][19]

-

Assay Procedure (Add-Mix-Measure):

-

Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]

-

Mix the contents on a plate shaker at low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.[18]

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Self-Validation: The Doxorubicin-treated group should show a high luminescent signal, indicative of apoptosis. The addition of cyclic PFT-α should significantly reduce this signal, demonstrating a functional rescue from p53-mediated cell death.

Section 4: Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for robust interpretation.

Table 1: Biological Activity of Cyclic Pifithrin-Alpha

| Cell Line | Assay | Effect | Effective Concentration / IC₅₀ | Reference |

|---|---|---|---|---|

| Murine Thymocytes | Dexamethasone-induced cell death | Prevention | EC₅₀ = 2.01 μM | [20][21] |

| IGROV-1 (Ovarian Cancer) | Growth Inhibition | Inhibition | IC₅₀ = 23 μM | [22] |

| A2780 (Ovarian Cancer) | Growth Inhibition | Inhibition | IC₅₀ = 77 μM | [22] |

| HCT116 (Colon Cancer) | Growth Inhibition | Inhibition | IC₅₀ = 103 μM | [22] |

| Melanocytes | DNA damage protection | Blockade | 10 μM |[22] |

Interpretation Insights:

-

Confirming On-Target Effect: The combination of Western blot and caspase assay data provides a powerful, self-validating system. If cyclic PFT-α reduces p21 expression and decreases caspase activity in a p53-induction model, it strongly supports an on-target mechanism.

-

Addressing Off-Target Effects: If unexpected results occur, consider the p53-independent activities of PFT-α. Running parallel experiments with p53-null cell lines can help differentiate p53-dependent from p53-independent effects.[8]

-

Dose-Response: Always perform dose-response experiments to determine the optimal concentration of cyclic PFT-α for your specific cell line and experimental endpoint, as efficacy can vary significantly.[22]

Conclusion

This compound is a powerful and relatively stable small molecule for the reversible inhibition of p53. By understanding its mechanism of action, acknowledging its potential off-target effects, and employing a rigorous, self-validating experimental workflow, researchers can confidently probe the intricate roles of the p53 pathway in health and disease. The protocols and insights provided in this guide serve as a robust starting point for achieving reproducible and interpretable results.

References

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 3. cusabio.com [cusabio.com]

- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 5. This compound [bio-gems.com]

- 6. stemcell.com [stemcell.com]

- 7. p53 Interactive Pathway: R&D Systems [rndsystems.com]

- 8. selleckchem.com [selleckchem.com]

- 9. The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pifithrin-alpha - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 18. promega.com [promega.com]

- 19. Caspase 3/7 Activity [protocols.io]

- 20. rndsystems.com [rndsystems.com]

- 21. This compound | p53 | Tocris Bioscience [tocris.com]

- 22. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Cyclic Pifithrin-alpha Hydrobromide: Structure, Properties, and Experimental Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Cyclic pifithrin-alpha (Cyclic PFTα) hydrobromide is a stable, cell-permeable small molecule widely recognized for its role as a reversible inhibitor of the p53 tumor suppressor protein.[1][2] As the more stable and less cytotoxic analog of pifithrin-alpha, it has become an indispensable tool in cellular and molecular biology.[1][2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and detailed protocols for its application in research. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound for studies in oncology, neuroprotection, and stem cell biology.[4]

Introduction: The Rationale for p53 Inhibition

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a central role in maintaining cellular integrity. In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 orchestrates a series of events leading to cell cycle arrest, senescence, or apoptosis.[5] While this function is critical for preventing tumorigenesis, the activation of p53 in healthy tissues during conventional cancer therapies (e.g., chemotherapy and radiotherapy) can lead to undesirable side effects.[6]

The development of p53 inhibitors was driven by the need to selectively protect non-cancerous cells from the cytotoxic effects of these treatments.[6] The initial compound, pifithrin-alpha, was identified as a small molecule that could reversibly block p53-dependent transcriptional activation and apoptosis.[7] However, research revealed that pifithrin-alpha is unstable under physiological conditions and rapidly converts to its more stable cyclic form, Cyclic PFTα (also known as Pifithrin-β).[2][8][9] This cyclic analog has since been adopted as the preferred compound for research due to its enhanced stability and lower cytotoxicity.[1][2]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's chemical and physical characteristics is foundational to its effective application in experimental settings. This section details the structural and key physicochemical properties of Cyclic PFTα hydrobromide.

Chemical Structure and Nomenclature

-

Formal Name: 5,6,7,8-tetrahydro-2-(4-methylphenyl)-imidazo[2,1-b]benzothiazole, monohydrobromide[10]

-

Synonyms: Cyclic PFT-α, Pifithrin-β (PFT-β), 2-(p-Tolyl)-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole hydrobromide[4][10]

Physicochemical Data

The hydrobromide salt form of Cyclic PFTα enhances its solubility, which is a critical factor for its use in biological assays.[4] The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 511296-88-1 | [1][4][10] |

| Molecular Weight | 349.29 g/mol (or 349.3) | [1][4][10] |

| Appearance | White to off-white crystalline solid/powder | [1][4][10] |

| Purity | ≥95-98% (HPLC) | [4][10][11] |

| Solubility | DMSO: Soluble to 100 mM (or 20-27 mg/mL) Ethanol: Soluble to 25 mM (or ~3 mg/mL) Water: Insoluble | [11][12][13] |

| Storage Conditions | Store at -20°C, desiccated. Protect from light. | [1][2][10][11] |

| Stability | Stable for ≥ 4 years when stored correctly as a solid. | [10] |

Expert Insight: The choice of solvent is critical. While DMSO is the preferred solvent for creating high-concentration stock solutions, its final concentration in cell culture media should be minimized (typically <0.1%) to avoid solvent-induced cytotoxicity.[2] Due to the compound's low solubility in aqueous media, stock solutions should be diluted into the final assay medium immediately before use.[2]

Mechanism of Action

Cyclic PFTα primarily functions as a reversible inhibitor of p53-mediated transcriptional activity.[2][12] It prevents p53 from activating the expression of its target genes, many of which are involved in promoting apoptosis (e.g., BAX, PUMA, p21).[5][6][14]

Inhibition of p53-Dependent Apoptosis

Upon cellular stress, such as DNA damage induced by chemotherapy, p53 is stabilized and activated. It then translocates to the nucleus, binds to specific DNA response elements, and initiates the transcription of pro-apoptotic genes. Cyclic PFTα is believed to interfere with this process, thereby blocking the apoptotic cascade and protecting the cell.[14][15] This makes it a valuable tool for studying the specific contributions of p53-dependent apoptosis in various cellular contexts. It has been shown to prevent dexamethasone-induced cell death in murine thymocytes with an EC₅₀ of 2.01 μM.[12][16]

It is important to note that while its primary described mechanism is the inhibition of p53's transcriptional activity, some studies suggest it may also have off-target effects. For instance, Pifithrin-α has been identified as a potent agonist of the aryl hydrocarbon receptor (AhR), though its p53-inhibitory actions appear to be AhR-independent.[17]

Signaling Pathway Visualization

The following diagram illustrates the canonical p53 activation pathway and the point of intervention by Cyclic PFTα.

Caption: Diagram 1: p53 Activation Pathway and Inhibition by Cyclic PFTα.

Experimental Protocols and Methodologies

The trustworthiness of experimental data relies on robust and reproducible protocols. This section provides self-validating methodologies for the preparation and application of Cyclic PFTα.

Preparation of Stock Solutions

Causality: Proper stock solution preparation is paramount for accurate and consistent dosing. Using fresh, high-quality DMSO is essential as absorbed moisture can reduce the solubility of the compound.[13] Aliquoting the stock solution minimizes freeze-thaw cycles, which can degrade the compound over time.[2]

Protocol:

-

Determine Required Concentration: Decide on the desired stock concentration (e.g., 10 mM or 100 mM). A 10 mM stock is often sufficient for most cell culture applications.

-

Calculate Solvent Volume: Using the molecular weight (349.29 g/mol ), calculate the required volume of DMSO.

-

Example for 1 mg of compound to make a 10 mM stock:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

-

Volume (L) = 0.001 g / (0.01 mol/L * 349.29 g/mol ) = 0.000286 L

-

Volume = 286 µL of DMSO.

-

-

-

Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the Cyclic PFTα hydrobromide powder.

-

Ensure Complete Solubilization: Vortex thoroughly. If necessary, warm the tube briefly at 37°C or use an ultrasonic bath to ensure the compound is fully dissolved.[18]

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C.[2][19]

In Vitro Assay: Protection Against Doxorubicin-Induced Apoptosis

Causality: This protocol provides a framework to validate the p53-inhibitory activity of Cyclic PFTα. Doxorubicin is a common chemotherapeutic agent that induces DNA damage, leading to p53-dependent apoptosis. If Cyclic PFTα is active, it should rescue cells from doxorubicin-induced cell death in a p53-wild-type cell line, but have less or no effect in a p53-null cell line. This differential effect serves as an internal validation of its mechanism of action.

Materials:

-

p53-wild-type cell line (e.g., HCT116, A549)

-

Doxorubicin

-

Cyclic PFTα hydrobromide stock solution (10 mM in DMSO)

-

Cell culture medium, FBS, and appropriate supplements

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Workflow:

Caption: Diagram 2: Experimental Workflow for In Vitro Validation.

Step-by-Step Methodology:

-

Cell Seeding: Seed a p53-wild-type cell line into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of Cyclic PFTα (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO only, at the highest volume used for the drug). Incubate for 1-2 hours.

-

Co-treatment: Add the DNA-damaging agent, doxorubicin, to the wells at a concentration known to induce significant apoptosis (e.g., its EC₅₀ value).

-

Incubation: Incubate the plate for an additional 24 to 48 hours.

-

Viability Assessment: Measure cell viability using a standard method like the MTT assay. For luciferase-based viability assays, be aware that pifithrin-alpha has been shown to directly inhibit firefly luciferase activity, which could confound results.[3][20]

-

Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle-treated control cells. A successful experiment will show a dose-dependent increase in cell viability in the doxorubicin + Cyclic PFTα groups compared to the doxorubicin-only group.

Applications in Scientific Research

The ability to modulate p53 activity has made Cyclic PFTα a valuable compound across several research fields.

-

Cancer Research: While counterintuitive, inhibiting p53 can be beneficial. It is used to protect normal tissues from the side effects of chemotherapy and radiation, potentially allowing for higher, more effective doses of anti-cancer agents.[4][6] It is also used to study the sensitization of tumor cells to certain drugs, such as antimicrotubule agents.[1][10]

-

Neuroprotection: p53-mediated apoptosis is implicated in neuronal cell death following ischemic events (stroke) and in various neurodegenerative diseases.[4] Cyclic PFTα is studied for its potential to protect neurons from such damage.[4]

-

Stem Cell Biology: Modulation of p53 pathways can influence the efficiency of cellular reprogramming. Cyclic PFTα has been reported to increase the efficiency of generating induced pluripotent stem cells (iPSCs).[1][2]

Conclusion

Cyclic pifithrin-alpha hydrobromide is a potent and stable inhibitor of p53-mediated transcription.[4] Its well-defined chemical properties and established biological activity make it a cornerstone tool for investigating the complex roles of p53 in cell fate decisions. By following robust experimental protocols, researchers can reliably leverage this compound to advance our understanding of cancer, neurodegeneration, and regenerative medicine. Future research may focus on developing analogs with even greater specificity and reduced off-target effects to enhance its potential as a therapeutic adjunct.

References

- 1. This compound [bio-gems.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. Pifithrin-α-cyclic Hydrobromide - LKT Labs [lktlabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. Cyclic Pifithrin-a = 98 HPLC 511296-88-1 [sigmaaldrich.com]

- 12. This compound, pifithrin-alpha analog (CAS 511296-88-1) | Abcam [abcam.com]

- 13. selleckchem.com [selleckchem.com]

- 14. selleck.co.jp [selleck.co.jp]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound | p53 | Tocris Bioscience [tocris.com]

- 17. The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apexbt.com [apexbt.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. The p53-inhibitor pifithrin-alpha inhibits firefly luciferase activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pifithrin Family: Distinguishing Cyclic Pifithrin-α from Pifithrin-β

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

A common point of confusion in cellular biology and pharmacology is the relationship between Cyclic pifithrin-alpha (Cyclic PFT-α) and Pifithrin-beta (PFT-β). This guide clarifies that they are, in fact, the same chemical entity . The nomenclature distinction arises from the inherent instability of the original p53 inhibitor, Pifithrin-α (PFT-α). Under physiological conditions, such as those in cell culture media, the linear PFT-α molecule rapidly undergoes an intramolecular cyclization to form a stable, tricyclic structure.[1][2][3][4] This cyclized, and experimentally more reliable, compound is referred to interchangeably as Cyclic PFT-α or PFT-β.[5][6][7][8] Understanding this chemical transformation is paramount for the correct design, execution, and interpretation of experiments involving these widely used p53 modulators.

Part 1: The Precursor Molecule - The Instability of Linear Pifithrin-α

Pifithrin-α (PFT-α) was first identified as a small molecule that inhibits the transcriptional activity of the tumor suppressor protein p53.[9][10][11] Its primary mechanism of action was described as the reversible inhibition of p53-dependent transactivation of target genes like p21/Waf1 and Bax, thereby protecting cells from p53-mediated apoptosis and cell cycle arrest following genotoxic stress.[9][12]

However, the utility of the linear PFT-α molecule is severely compromised by its chemical instability. In aqueous solutions at physiological pH and temperature, PFT-α has a half-life of only a few hours.[1][2][4] It spontaneously converts into a more stable, planar tricyclic derivative through an intramolecular cyclization and dehydration reaction involving its imine and carbonyl groups.[1][4]

Diagram: The Conversion of Pifithrin-α

The following diagram illustrates the spontaneous chemical transformation that is central to understanding these compounds.

Caption: Spontaneous conversion of unstable Pifithrin-α to its stable cyclic form.

Part 2: The Stable Derivative - Cyclic Pifithrin-α / Pifithrin-β

The stable, cyclized product of PFT-α is known by several names, including Cyclic Pifithrin-α, Pifithrin-β, and PFT-β.[5][6][7][8] This compound is the form typically sold by chemical suppliers for researchers who require a stable and reliable agent for inhibiting the p53 pathway.

Mechanism of Action and Off-Target Effects

While Cyclic PFT-α/PFT-β is widely used as a p53 inhibitor, its precise mechanism and specificity are subjects of ongoing research and debate. It is believed to inhibit p53-mediated apoptosis and gene transcription.[5][6][13] However, some studies have shown that in certain human tumor cell lines, it has limited to no effect on p53 protein expression or the transcription of its target genes like p21 and MDM-2 following DNA damage.[2][3]

Critically, both the precursor PFT-α and its cyclic derivative have demonstrated significant p53-independent activities. These off-target effects are crucial for researchers to consider when interpreting results:

-

Aryl Hydrocarbon Receptor (AhR) Agonism: PFT-α is a potent agonist of the AhR, capable of inducing the expression of classic AhR target genes like CYP1A1.[11][14][15] This activity appears to be independent of its effects on p53.[14]

-

Heat Shock and Glucocorticoid Signaling: PFT-α can suppress the heat shock response by reducing the activation of Heat Shock Factor 1 (HSF1).[9][16][17] This sensitizes cells to heat-related stress. Additionally, it can inhibit glucocorticoid receptor signaling.[17]

These off-target activities necessitate the use of careful controls in experiments to definitively attribute an observed biological effect to the inhibition of p53.

Diagram: Signaling Pathways of Pifithrins

This diagram outlines the intended p53 inhibitory pathway alongside the major off-target pathways.

Caption: Intended p53 inhibition and major off-target activities of pifithrins.

Part 3: Comparative Analysis & Experimental Best Practices

The choice between linear PFT-α and its stable cyclic form is critical for experimental reproducibility. Given the rapid conversion of the linear form, it is strongly recommended to use the stable Cyclic PFT-α / PFT-β for all new experiments. This ensures a defined and consistent concentration of the active compound throughout the experimental duration. When interpreting historical literature that used PFT-α, one must assume the experiments were likely influenced by a mixture of the precursor and its more stable cyclized product.

Data Summary: Pifithrin-α vs. Cyclic Pifithrin-α / Pifithrin-β

| Feature | Pifithrin-α (Linear) | Cyclic Pifithrin-α / Pifithrin-β |

| Synonyms | PFT-α, Pifithrin | Cyclic PFT-α, PFT-β |

| CAS Number | 63208-82-2[18] | 60477-34-1 (free base), 511296-88-1 (HBr salt)[13][18] |

| Chemical Nature | 2-(2-Imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-p-tolylethanone[18] | 2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][9][14]benzothiazole[13] |

| Stability in Media | Unstable . Rapidly converts to cyclic form (t½ ≈ 4.2 h)[1] | Stable . The product of PFT-α cyclization.[5][8] |

| Aqueous Solubility | Initially soluble but derivative precipitates. Derivative solubility is ~0.2 µM.[1] | Low solubility in aqueous media. Typically dissolved in DMSO.[5] |

| Primary Target | p53 (transcriptional activity)[9][10] | p53 (transcriptional activity)[5][13] |

| Known Off-Targets | AhR, HSF1, Glucocorticoid Receptor[14][17] | AhR, HSF1[5] |

| Key Consideration | Acts as a pro-drug. Concentration of active species changes over time. | Provides a stable and defined concentration for reproducible results. |

Part 4: Experimental Protocol - Cell Viability Assessment

To evaluate the cytotoxic effects of Cyclic PFT-α / PFT-β, a colorimetric assay such as the Sulforhodamine B (SRB) assay is robust and reliable. This protocol is adapted from methodologies reported in the literature where the cytotoxicity of pifithrins was evaluated.[2][3]

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the IC50 (concentration that inhibits cell growth by 50%) of Cyclic PFT-α / PFT-β in a human cancer cell line (e.g., HCT116).

Materials:

-

Cyclic Pifithrin-α / Pifithrin-β (hydrobromide salt)

-

DMSO (cell culture grade)

-

HCT116 cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well flat-bottom cell culture plates

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

Plate reader (510 nm absorbance)

Methodology:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of Cyclic PFT-α / PFT-β in DMSO. Aliquot and store at -20°C, protected from light.[5] Prepare fresh dilutions in complete culture medium immediately before use.

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment:

-

Prepare a series of 2x concentrated dilutions of Cyclic PFT-α / PFT-β in complete medium (e.g., ranging from 0 µM to 200 µM).

-

Remove the medium from the cells and add 100 µL of the appropriate drug dilution to each well. Include "vehicle control" wells containing medium with the highest concentration of DMSO used (e.g., 0.1%).

-

Incubate the plate for 72-96 hours at 37°C, 5% CO2.

-

-

Cell Fixation:

-

Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) without aspirating the medium.

-

Incubate at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Wash the plate 5 times with slow-running tap water and allow it to air dry completely.

-

Add 50 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

-

-

Destaining and Solubilization:

-

Quickly wash the plate 5 times with 1% acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

-

Data Acquisition:

-

Shake the plate for 5-10 minutes on a plate shaker.

-

Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

-

-

Analysis:

-

Subtract the OD of the blank (medium only) wells from all other readings.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition versus the log of the drug concentration and use non-linear regression to determine the IC50 value.

-

Conclusion

References

- 1. The p53 inhibitor pifithrin-alpha forms a sparingly soluble derivative via intramolecular cyclization under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. An evaluation of the ability of pifithrin-alpha and -beta to inhibit p53 function in two wild-type p53 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. stemcell.com [stemcell.com]

- 7. medkoo.com [medkoo.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclic Pifithrin-alpha hydrobromide, pifithrin-alpha analog (CAS 511296-88-1) | Abcam [abcam.com]

- 14. The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. p53 inhibitor pifithrin alpha can suppress heat shock and glucocorticoid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pifithrin - Wikipedia [en.wikipedia.org]

Navigating the Cellular Maze: A Technical Guide to the Cell Permeability of Cyclic Pifithrin-Alpha Hydrobromide

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the p53 signaling pathway, the ability to modulate this critical tumor suppressor is of paramount importance. Cyclic pifithrin-alpha (PFT-α) hydrobromide has emerged as a key small molecule inhibitor, offering a reversible and more stable alternative to its linear counterpart. This guide provides an in-depth exploration of the cell permeability of cyclic PFT-α hydrobromide, moving beyond a simple statement of "cell-permeable" to equip you with the theoretical understanding and practical methodologies to confidently utilize and validate its intracellular activity.

Introduction: The Significance of Intracellular p53 Inhibition

The p53 protein, often hailed as the "guardian of the genome," plays a central role in orchestrating cellular responses to a variety of stressors, including DNA damage, oncogene activation, and hypoxia. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged or cancerous cells. Consequently, the ability to inhibit p53's transcriptional activity is a powerful tool for studying its diverse functions and for developing therapeutic strategies in contexts where transient p53 suppression is desirable, such as protecting healthy tissues from the side effects of chemotherapy and radiation.

Cyclic Pifithrin-Alpha is a cell-permeable and reversible inhibitor of p53-mediated apoptosis and p53-dependent gene transcription. It is a more stable and less cytotoxic analog of the non-cyclic form of pifithrin-alpha, which is rapidly cyclized under normal cell culture conditions[1][2]. This inherent stability and cell permeability make the cyclic form the preferred compound for in vitro and in vivo studies. This guide will focus exclusively on the hydrobromide salt of cyclic pifithrin-alpha.

Understanding Cell Permeability: Beyond the Label

While cyclic PFT-α is widely cited as "cell-permeable," a deeper understanding of this characteristic is crucial for effective experimental design. The passive diffusion of a small molecule across the lipid bilayer of a cell membrane is governed by several physicochemical properties, including its size, lipophilicity, and charge. The cyclic structure of PFT-α contributes to a more hydrophobic character compared to its linear precursor, facilitating its passage through the nonpolar interior of the cell membrane[3][4].

Experimental Validation of Cell Permeability and Intracellular Activity

The most definitive confirmation of a compound's cell permeability is the observation of its intended biological effect on an intracellular target. For cyclic PFT-α, this involves demonstrating the inhibition of p53's transcriptional activity. The following protocols are designed to provide a robust framework for assessing the intracellular efficacy of cyclic PFT-α.

Core Principle: A Self-Validating Experimental Workflow

The experimental design proposed herein is self-validating. By inducing p53 activity and then treating with cyclic PFT-α, a subsequent reduction in the expression of p53 target genes or a downstream functional outcome (like apoptosis) provides direct evidence of the compound's ability to permeate the cell membrane and inhibit its intracellular target.

Recommended Working Concentrations and Incubation Times

The optimal concentration and treatment duration for cyclic PFT-α can vary depending on the cell type and the specific experimental context. However, a general starting point can be derived from the existing literature.

| Parameter | Recommended Range | Notes |

| Working Concentration | 10 - 20 µM | Pilot experiments are recommended to determine the optimal dose for your specific cell line and assay.[5] |

| Pre-treatment Time | 2 hours | For experiments where p53 is subsequently induced, a 2-hour pre-incubation with cyclic PFT-α is often sufficient.[6] |

| Long-term Incubation | 24 - 48 hours | For assessing effects on cell fate or longer-term gene expression changes.[5] |

Table 1: General Guidelines for Cyclic Pifithrin-Alpha Treatment

Protocol 1: Assessing p53 Transcriptional Activity with a Luciferase Reporter Assay

This assay provides a quantitative measure of p53's ability to transactivate a reporter gene.

Materials:

-

Cells expressing wild-type p53 (e.g., U2OS, A549)

-

p53-responsive luciferase reporter plasmid (e.g., pG13-luc, which contains multiple p53 binding sites)[7]

-

Transfection reagent

-

Cyclic pifithrin-alpha hydrobromide

-

p53 inducing agent (e.g., Doxorubicin)

-

Luciferase assay system

Procedure:

-

Transfection: Co-transfect the cells with the p53-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24-48 hours, pre-treat the cells with cyclic PFT-α (e.g., 10 µM) or vehicle control (e.g., DMSO) for 2 hours.

-

Induction: Induce p53 activity by adding a DNA-damaging agent like Doxorubicin (e.g., 1 µM).

-

Incubation: Incubate for an additional 12-24 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol[1][7][8].

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the cyclic PFT-α treated group compared to the induced, vehicle-treated group indicates successful intracellular inhibition of p53.

Protocol 2: Monitoring p53 Target Gene Expression via Western Blot

This protocol allows for the direct visualization of changes in the protein levels of p53 and its key downstream targets, p21 and MDM2.

Materials:

-

Cells with wild-type p53

-

This compound

-

p53 inducing agent (e.g., Etoposide)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Pre-treat with cyclic PFT-α (e.g., 20 µM) for 12 hours, followed by co-treatment with a p53-inducing agent like Nutlin-3 (10 µM) for an additional 8 hours[9].

-

Protein Extraction: Lyse the cells on ice and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize the protein bands using a chemiluminescent substrate[10][11][12][13][14].

-

Analysis: Densitometric analysis of the bands, normalized to the loading control, will reveal the impact of cyclic PFT-α on the expression of p53 and its target proteins.

Protocol 3: Quantifying p53 Target Gene mRNA Levels by qRT-PCR

This method provides a sensitive measurement of changes in the transcription of p53 target genes.

Materials:

-

Cells with wild-type p53

-

This compound

-

p53 inducing agent

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for p21 (CDKN1A), MDM2, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR master mix

Procedure:

-

Cell Treatment: Treat cells as described in the Western Blot protocol.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA.

-

qPCR: Perform quantitative real-time PCR using primers specific for your genes of interest[15][16][17].

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene. A significant reduction in the mRNA levels of p21 and MDM2 in the presence of cyclic PFT-α confirms its inhibitory effect on p53-mediated transcription.

Visualizing the Mechanism of Action

To conceptualize the inhibitory action of cyclic pifithrin-alpha, the following diagram illustrates its proposed mechanism within the p53 signaling pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. stemcell.com [stemcell.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-methoxy-ctp.com [5-methoxy-ctp.com]

- 6. researchgate.net [researchgate.net]

- 7. p53 reporter luciferase assays [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative analysis of p53-targeted gene expression and visualization of p53 transcriptional activity following intratumoral administration of adenoviral p53 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of P53 mutations and their expression in 56 colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cyclic Pifithrin-alpha Hydrobromide: A Potent and Stable Modulator of p53 Signaling

Abstract: The tumor suppressor protein p53 stands as a central pillar in cellular defense, orchestrating critical processes such as apoptosis, genomic stability, and cell cycle control.[1][2] The ability to pharmacologically modulate its activity is of paramount importance in both basic research and therapeutic development. This guide provides an in-depth technical overview of Cyclic pifithrin-alpha (Cyclic PFT-α) hydrobromide, a stable, cell-permeable, and reversible inhibitor of p53-mediated signaling.[1][3][4] We will explore its chemical properties, core mechanism of action, significant biological effects, and provide field-proven protocols for its application in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool.

Introduction: The Rationale for p53 Inhibition

The p53 protein functions as a critical transcription factor that is activated in response to a myriad of cellular stressors, including DNA damage, oncogene activation, and hypoxia.[5][6] Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, initiate apoptosis (programmed cell death) to eliminate compromised cells.[2] While this function is essential for preventing tumorigenesis, inappropriate p53 activation can be detrimental in other contexts, such as:

-

Neurodegenerative Disorders: p53-mediated apoptosis contributes to neuronal loss in conditions like stroke and Alzheimer's disease.

-

Ischemia-Reperfusion Injury: The sudden reintroduction of oxygen to tissues can trigger p53-dependent cell death.

-

Side Effects of Chemotherapy: Many anti-cancer agents induce DNA damage, leading to p53 activation and the death of healthy, non-cancerous cells.

The development of small molecule inhibitors of p53, therefore, offers a powerful strategy to protect healthy cells and tissues from unwanted apoptosis. Pifithrin-α was one of the first such inhibitors identified.[7] However, it is chemically unstable in physiological conditions and rapidly cyclizes into a more stable derivative, Cyclic Pifithrin-α.[3][8] This guide focuses on the hydrobromide salt of this stable, cyclic analog, which is the form predominantly used in research.[3]

Chemical and Physical Properties

Cyclic PFT-α hydrobromide is a crystalline solid with well-defined chemical and physical characteristics crucial for experimental design.[3]

| Property | Value | Source(s) |

| Chemical Name | 5,6,7,8-tetrahydro-2-(4-methylphenyl)-imidazo[2,1-b]benzothiazole, monohydrobromide | [3][9] |

| Alternative Names | Cyclic PFT-α, Pifithrin-β, PFT-β | [4][9] |

| CAS Number | 511296-88-1 | [4] |

| Molecular Formula | C₁₆H₁₆N₂S · HBr | [3] |

| Molecular Weight | 349.3 g/mol | [3][4] |

| Purity | ≥95% - ≥98% | [4][9] |

| Solubility | Soluble in DMSO (up to 100 mM), Ethanol (up to 25 mM). Insoluble in water. | [10][11] |

| Storage | Store at -20°C as a solid, protected from light. | [1][3] |

Expert Insight: The poor aqueous solubility of Cyclic PFT-α is a critical consideration.[3] Stock solutions should be prepared in anhydrous DMSO.[10] For cell culture applications, the final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[3]

Core Mechanism of Action

Cyclic PFT-α primarily functions by reversibly inhibiting p53-dependent transcriptional activation and p53-mediated apoptosis.[3][4][11] Its mechanism is multifaceted and distinct from other p53 modulators.

Inhibition of p53 Transcriptional Activity

The canonical function of p53 is to bind to specific DNA sequences and activate the transcription of target genes like p21/WAF1 (cell cycle arrest) and Bax (apoptosis).[12][13] Cyclic PFT-α blocks this process, preventing the downstream signaling that leads to apoptosis.[3] While the precise binding interaction is not fully elucidated, it is understood to interfere with p53's ability to function as a transcription factor.[12] This is a post-transcriptional inhibition of p53's activity, meaning it does not necessarily prevent the production of the p53 protein itself.[14][15]

Off-Target and Ancillary Effects

It is crucial for researchers to be aware that the effects of pifithrins are not exclusively limited to p53.

-

Heat Shock Response: The parent compound, pifithrin-α, has been shown to suppress the heat shock signaling pathway by reducing the activation of Heat Shock Factor 1 (HSF1).[7][12] This can increase cellular sensitivity to heat stress.

-

Aryl Hydrocarbon Receptor (AhR) Activation: Both pifithrin-α and its cyclic form can act as agonists for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in xenobiotic metabolism.[3][16] This can lead to the upregulation of genes like CYP1A1.

-

STAT6 Inhibition: Cyclic PFT-α has also been identified as a potent inhibitor of STAT6 transcription.[11]

These p53-independent activities must be considered when interpreting experimental results, potentially requiring additional controls to dissect the specific contribution of p53 inhibition.[7]

Visualizing the Core Pathway

The following diagram illustrates the primary mechanism of Cyclic PFT-α in the context of DNA damage-induced p53 activation.

Caption: Mechanism of Cyclic PFT-α as a p53 transcriptional inhibitor.

Biological Applications and Effects

Cyclic PFT-α has been utilized across numerous research areas to probe the function of p53 and confer protection against apoptosis.

-

Neuroprotection: By inhibiting p53-dependent neuronal death, pifithrins have shown protective effects in experimental models of stroke and neurodegenerative disorders.[12]

-

Stem Cell Biology: The compound has been used to reduce UV-induced apoptosis in mouse embryonic stem cells.[3] Furthermore, it can increase the efficiency of reprogramming fibroblasts into induced pluripotent stem cells (iPSCs) and promote the amplification of hematopoietic stem cells.[1][3][4]

-

Cancer Research: While counterintuitive to inhibit a tumor suppressor, Cyclic PFT-α can be used to study p53-deficient tumors. In some contexts, it sensitizes wild-type p53 tumor cells to apoptosis induced by certain chemotherapy agents, like antimicrotubule drugs.[9]

-

Autophagy: At concentrations lower than those required to inhibit cell growth, Cyclic PFT-α can induce autophagy in certain cancer cell lines.[9]

| Application Area | Observed Effect | Effective Concentration (Example) | Source(s) |

| Neuroprotection | Protects cortical neurons from etoposide-induced death | ED₅₀ ≈ 30 nM (for a nitro-derivative) | [14] |

| Thymocyte Apoptosis | Prevents dexamethasone-induced cell death | EC₅₀ = 2.01 µM | |

| DNA Damage Protection | Blocks p53-dependent damage response in melanocytes | 10 µM | [9] |

| Cancer Cell Growth | Inhibits growth of IGROV-1, A2780, HCT116 cell lines | IC₅₀ = 23, 77, 103 µM, respectively | [9] |

Experimental Protocols & Methodologies

The following provides a foundational, step-by-step protocol for utilizing Cyclic PFT-α in a typical in vitro cell culture experiment to assess its protective effects against a DNA-damaging agent.

Protocol: Assessing Cytoprotection in Cell Culture

Objective: To determine if Cyclic PFT-α can protect a p53 wild-type cell line (e.g., U2OS, A549) from apoptosis induced by a DNA-damaging agent like Etoposide.

Materials:

-

Cyclic Pifithrin-alpha hydrobromide (solid)

-

Anhydrous DMSO

-

p53 wild-type cell line (e.g., U2OS)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

DNA-damaging agent (e.g., Etoposide)

-

Phosphate-Buffered Saline (PBS)

-

Plates for cell culture (e.g., 96-well for viability, 6-well for protein analysis)

-

Reagents for viability assay (e.g., MTT, CellTiter-Glo®)

-

Reagents for Western blotting (lysis buffer, antibodies for p53, p21, PARP, Actin)

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of Cyclic PFT-α (e.g., 10-100 mM) in anhydrous DMSO.[10]

-

Causality: DMSO is used due to the compound's hydrophobicity. Anhydrous solvent prevents moisture absorption which can reduce solubility.[10]

-

Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C.[3]

-

-

Cell Seeding:

-

Plate cells at a density that will ensure they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of treatment.[5]

-

-

Pre-treatment with Cyclic PFT-α:

-

Dilute the Cyclic PFT-α stock solution directly into fresh, pre-warmed culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM).

-

Remove old medium from cells and replace it with the medium containing Cyclic PFT-α. Include a "vehicle control" group treated with the same final concentration of DMSO.

-

Incubate for 1-2 hours.

-

Causality: Pre-incubation allows the cell-permeable compound to enter the cells and be available to inhibit p53 upon its subsequent activation.[4]

-

-

Induction of DNA Damage:

-

Add the DNA-damaging agent (e.g., Etoposide at a final concentration of 10-50 µM) to the wells already containing Cyclic PFT-α.

-

Include a "damage-only" control group (Etoposide + vehicle).

-

-

Incubation:

-

Incubate the cells for a period sufficient to induce apoptosis (e.g., 12-24 hours).[5]

-

-

Endpoint Analysis:

-

Cell Viability: Measure cell viability using an appropriate assay (e.g., MTT). Compare the viability of cells treated with Etoposide alone versus those pre-treated with Cyclic PFT-α.

-

Western Blot Analysis: Lyse the cells and perform Western blotting.[5] Probe for:

-

p53: To confirm its stabilization by Etoposide.

-

p21: A key p53 transcriptional target; its induction should be blocked by Cyclic PFT-α.[12]

-

Cleaved PARP/Caspase-3: Markers of apoptosis; their levels should be reduced in the Cyclic PFT-α treated groups.

-

Loading Control (e.g., Actin): To ensure equal protein loading.

-

-

Experimental Workflow Diagram

Caption: A standard experimental workflow for testing Cyclic PFT-α.

Conclusion

This compound is an invaluable tool for the study of p53 biology. Its enhanced stability over its parent compound makes it a reliable and reproducible reagent for inhibiting p53-dependent transcription and apoptosis.[3][17] Researchers must, however, remain cognizant of its p53-independent effects on pathways such as the heat shock response and AhR signaling to design well-controlled experiments and accurately interpret their findings.[7][16] By applying the principles and protocols outlined in this guide, scientists can effectively harness the potential of this potent inhibitor to advance our understanding of cell death, stress responses, and disease.

References

- 1. This compound [bio-gems.com]

- 2. pnas.org [pnas.org]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. stemcell.com [stemcell.com]

- 5. benchchem.com [benchchem.com]

- 6. Therapeutic Strategies to Activate p53 [mdpi.com]

- 7. p53 inhibitor pifithrin alpha can suppress heat shock and glucocorticoid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound, pifithrin-alpha analog (CAS 511296-88-1) | Abcam [abcam.com]

- 12. selleckchem.com [selleckchem.com]

- 13. selleck.co.jp [selleck.co.jp]

- 14. medchemexpress.com [medchemexpress.com]

- 15. apexbt.com [apexbt.com]

- 16. The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biomol.com [biomol.com]

Cyclic Pifithrin-α: A Multifaceted Modulator of Apoptosis and Cell Cycle Progression

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic pifithrin-alpha (Cyclic PFT-α), the more stable, cyclized analog of pifithrin-alpha, has been widely adopted as a pharmacological tool to probe the functions of the tumor suppressor protein p53.[1][2] Initially characterized as a specific, reversible inhibitor of p53-mediated transcriptional activation, its role was primarily seen as preventing p53-dependent apoptosis and cell cycle arrest.[1][3] However, a growing body of evidence reveals a more complex and nuanced activity profile. This technical guide synthesizes current knowledge on Cyclic PFT-α, exploring its canonical p53-dependent mechanisms alongside significant p53-independent and context-specific effects on apoptosis and cell cycle regulation. We provide field-proven experimental protocols and mechanistic insights to empower researchers in leveraging this small molecule for advanced studies in oncology, cellular stress response, and drug development.

The Dichotomous Role of Cyclic Pifithrin-α in Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged cells. The tumor suppressor p53 is a central mediator of this process. Cyclic PFT-α's influence on apoptosis is not monolithic; it can be either protective or sensitizing, depending on the cellular context and the nature of the cytotoxic stress.

p53-Dependent Inhibition of Apoptosis

In response to cellular stressors like DNA damage, p53 is stabilized and activated, functioning as a transcription factor to upregulate pro-apoptotic genes, including members of the BCL-2 family such as BAX and PUMA.[4][5] This transcriptional activity is a cornerstone of p53's tumor-suppressive function.

Cyclic PFT-α directly interferes with this pathway by inhibiting p53's ability to transactivate its target genes.[6] By preventing the upregulation of pro-apoptotic effectors, Cyclic PFT-α can effectively shield cells from p53-mediated apoptosis.[3][7] This protective effect has been observed in various models, including doxorubicin-induced cardiotoxicity and ischemia/reperfusion injury, where PFT-α attenuates the expression of Bax and reduces apoptotic cell death.[7][8] The primary mechanism involves blocking the transcriptional signal that would otherwise commit a damaged cell to apoptosis.

Figure 1: p53-dependent apoptosis pathway and its inhibition by Cyclic PFT-α.

p53-Independent Apoptosis Protection: A Downstream Blockade

A critical and often overlooked aspect of PFT-α's activity is its ability to protect cells from apoptosis irrespective of their p53 status.[9] This p53-independent mechanism is crucial for correctly interpreting experimental results, especially in p53-deficient or mutant cell lines.

Mechanistic studies have demonstrated that PFT-α acts downstream of the mitochondria.[9] It does not prevent stress-induced mitochondrial events such as the activation of Bax/Bak, the loss of mitochondrial membrane potential, or the release of cytochrome c into the cytoplasm. Instead, PFT-α specifically blocks the subsequent step: the apoptosome-mediated processing and activation of caspase-9 and its downstream effector, caspase-3.[9] This finding repositions PFT-α as not just a p53 inhibitor, but also as a direct inhibitor of the core apoptotic machinery. Interestingly, this protective effect appears to involve Cyclin D1, as its downregulation diminishes the anti-apoptotic capacity of PFT-α in p53-deficient cells.[9]

Figure 2: p53-independent anti-apoptotic action of Cyclic PFT-α downstream of mitochondria.

Context-Dependent Sensitization to Apoptosis

Paradoxically, under specific conditions, Cyclic PFT-α can enhance rather than inhibit apoptosis. This has been compellingly demonstrated in wild-type p53 tumor cells treated with antimicrotubule agents like paclitaxel.[10] In this context, p53 activation in response to mitotic spindle damage plays a protective role, primarily by inducing the cell cycle inhibitor p21, which attempts to halt the cell cycle for repair.

By inhibiting p53's transcriptional activity, Cyclic PFT-α prevents this protective p21 induction.[10] The absence of p21 allows for the upregulation of Polo-like kinase 1 (Plk1) and dephosphorylation of p34(cdc2), which pushes the cells into an aberrant mitosis.[10] This forced mitotic entry in the presence of a damaged spindle apparatus leads to a substantial M-phase arrest and subsequent, robust apoptosis.[10] This sensitizing effect is not observed in p53-defective cells, confirming its dependence on inhibiting a p53-mediated protective response.[10]

Cyclic Pifithrin-α and its Impact on Cell Cycle Regulation

Cyclic PFT-α's modulation of the cell cycle is intrinsically linked to its effects on p53 and other cellular pathways, leading to outcomes ranging from checkpoint abrogation to the induction of autophagy.

Abrogation of p53-Mediated Cell Cycle Arrest

A primary function of p53 is to act as a cellular gatekeeper, halting the cell cycle at G1/S or G2/M checkpoints in response to damage. This arrest provides time for DNA repair and is largely mediated by the p53-dependent transcription of the cyclin-dependent kinase inhibitor p21/Waf1.[6] By inhibiting p53-dependent transcription, Cyclic PFT-α effectively blocks p21 induction, thereby preventing p53-mediated growth arrest and allowing cells with DNA damage to continue cycling.[6]

Induction of Autophagy